Lipophilicity Differential: Spiro[3.5]nonan-2-ol vs. Spiro[3.5]nonan-1-ol (Regioisomer Comparison)
Spiro[3.5]nonan-2-ol exhibits a computed XLogP3 value of 2.7, whereas the regioisomeric Spiro[3.5]nonan-1-ol (CAS 60211-19-0) demonstrates an XLogP3 of 2.3 [1]. This difference of 0.4 log units corresponds to a ~2.5-fold difference in octanol-water partition coefficient, indicating meaningfully distinct membrane permeability potential between the two compounds. The higher lipophilicity of the 2-ol derivative may confer enhanced passive diffusion across biological membranes, a critical consideration in CNS-targeted fragment libraries.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Spiro[3.5]nonan-1-ol (CAS 60211-19-0): 2.3 |
| Quantified Difference | Δ = +0.4 log units (~2.5× higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Lipophilicity differences of this magnitude influence compound partitioning, membrane permeability, and off-target promiscuity, making the 2-ol and 1-ol regioisomers non-interchangeable in medicinal chemistry workflows.
- [1] PubChem. Spiro(3.5)nonan-2-ol. XLogP3: 2.7. PubChem CID 80361357. View Source
